Feudomycinone C
Description
Feudomycinone C (compound 98) is a polyhydroxy anthraquinone derivative first isolated from the marine bacterium Streptomyces sp. KS3, alongside Komodoquinone B (compound 97), during a study on bioactive secondary metabolites . It was identified as an orange solid with distinct ultraviolet (UV) absorption at 254 nm and orange fluorescence at 366 nm. Its structure was confirmed through spectroscopic techniques, including electrospray ionization mass spectrometry (ESIMS) and nuclear magnetic resonance (NMR) spectroscopy. Key features include:
- Molecular ion: ESIMS revealed an [M + Na]⁺ peak at m/z 393, corresponding to a molecular weight of 370 g/mol .
- Structural motifs: A methoxy group (δ 4.11 in ¹H NMR) and hydroxyl groups, as evidenced by a color shift from orange to magenta upon NaOH treatment in thin-layer chromatography (TLC) .
- Biosynthetic origin: Likely derived from the same pathway as Komodoquinone B, given their co-isolation and structural similarities .
Properties
Molecular Formula |
C20H18O7 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(7S,9S)-6,7,9,11-tetrahydroxy-4-methoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O7/c1-20(26)6-9-12(10(21)7-20)18(24)15-14(17(9)23)16(22)8-4-3-5-11(27-2)13(8)19(15)25/h3-5,10,21,23-24,26H,6-7H2,1-2H3/t10-,20-/m0/s1 |
InChI Key |
YIIXPMGWOXLPHF-FVINQWEUSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Canonical SMILES |
CC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Synonyms |
feudomycinone C |
Origin of Product |
United States |
Comparison with Similar Compounds
Broader Context of Anthraquinone Derivatives
Anthraquinones like this compound are structurally distinct from other classes (e.g., flavonoids, vitamin K analogs):
- Lysolipin I (102): A yellow solid with UV absorption but unrelated to anthraquinones .
- Econazole : An antifungal imidazole derivative, unrelated in both structure and function .
Q & A
Basic Research Question: How should researchers design initial experiments to evaluate Feudomycinone C's antibacterial activity?
Answer:
Begin with in vitro assays using standardized bacterial strains (e.g., Staphylococcus aureus or Escherichia coli) to establish baseline inhibitory concentrations (MICs). Include positive controls (e.g., known antibiotics) and negative controls (solvent-only treatments) to validate assay conditions. Use dose-response curves to quantify efficacy. Ensure experimental replicates (≥3) to assess reproducibility. For bioactivity-guided isolation, pair high-performance liquid chromatography (HPLC) with antimicrobial screening to identify active fractions . Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives and align with gaps in existing literature .
Basic Research Question: What are effective strategies for synthesizing this compound in a laboratory setting?
Answer:
Follow a retrosynthetic approach, breaking down the compound into modular units (e.g., polyketide chains or glycosylated moieties). Use spectroscopic techniques (NMR, MS) to verify intermediate structures. Optimize reaction conditions (e.g., temperature, catalysts) through iterative Design of Experiments (DoE) to maximize yield. Document purity thresholds (e.g., ≥95% via HPLC) and characterize stereochemistry using X-ray crystallography or circular dichroism. Reference protocols from analogous natural product syntheses to troubleshoot scalability issues .
Advanced Research Question: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
Conduct a systematic review adhering to PRISMA guidelines to identify methodological variations (e.g., assay protocols, bacterial strains, solvent systems). Perform meta-analysis to quantify heterogeneity using tools like I² statistics. Replicate conflicting experiments under standardized conditions, controlling for variables such as bacterial growth phase and compound solubility. Critically evaluate limitations in original studies (e.g., small sample sizes, lack of blinding) and assess their impact on results . Use sensitivity analyses to determine whether discrepancies arise from biological variability or technical artifacts .
Advanced Research Question: What methodologies are recommended for elucidating this compound's mechanism of action?
Answer:
Combine omics approaches (transcriptomics, proteomics) with genetic knockouts in target organisms to identify pathways affected by the compound. Use fluorescence microscopy or flow cytometry to assess membrane integrity and apoptosis. Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to putative targets (e.g., enzymes or ribosomal subunits). Validate findings with CRISPR-Cas9 gene editing or RNA interference. Integrate computational docking studies to predict binding sites and guide experimental validation .
Methodological Question: How should researchers structure a literature review to identify gaps in this compound research?
Answer:
Use Boolean operators to search databases like PubMed, Web of Science, and Scopus for peer-reviewed articles (e.g., "this compound" AND ("biosynthesis" OR "bioactivity")). Exclude non-peer-reviewed sources. Apply the PICO framework (Population: bacterial strains; Intervention: this compound; Comparison: existing antibiotics; Outcome: MIC values) to filter studies. Create a matrix to catalog findings by methodology, outcomes, and limitations. Highlight understudied areas (e.g., resistance mechanisms, in vivo efficacy) as potential research avenues .
Methodological Question: What ethical considerations apply when using human-derived specimens in this compound toxicity studies?
Answer:
Obtain informed consent specifying the use of specimens for secondary research. Anonymize data to protect participant privacy. Adhere to institutional review board (IRB) protocols for biosafety (e.g., BSL-2 containment if handling infected tissues). Include risk mitigation plans in proposals, such as encryption of electronic records and secure storage of physical samples. Reference guidelines from the Declaration of Helsinki and local regulatory frameworks .
Data Analysis Question: How should researchers present complex spectroscopic data for this compound in publications?
Answer:
Include raw spectra in appendices with annotated peaks (e.g., δH, δC values). Use tables to summarize key assignments (chemical shift, multiplicity, integration). For crystallographic data, provide CIF files and deposit structures in public databases (e.g., Cambridge Structural Database). In the main text, highlight structural correlations (e.g., NOESY interactions confirming stereochemistry) and compare with literature data for analogous compounds. Follow journal-specific formatting guidelines for figures and tables to ensure clarity .
Reproducibility Question: What steps ensure the reproducibility of this compound isolation protocols?
Answer:
Document all parameters in detail: solvent gradients for HPLC, column specifications, and fermentation conditions (e.g., media pH, incubation time). Share raw chromatograms and spectra in open-access repositories (e.g., Zenodo). Use reference standards (e.g., USP-grade chemicals) for calibration. Collaborate with independent labs to validate yields and bioactivity. Publish negative results (e.g., failed purification attempts) to guide troubleshooting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
